n-Undecyl beta-D-glucopyranoside
Description
Contextualization within Non-ionic Detergent Chemistry for Biomolecular Studies
n-Undecyl β-D-glucopyranoside belongs to the class of non-ionic detergents, which are characterized by their uncharged, hydrophilic headgroups. mdpi.com This class of detergents is widely favored in membrane biochemistry because they can disrupt the lipid bilayer and solubilize membrane proteins while generally preserving their native structure and function. mdpi.commoleculardimensions.com Unlike ionic detergents that carry a net charge and can denature proteins through strong electrostatic interactions, non-ionic detergents like n-Undecyl β-D-glucopyranoside offer a milder approach, making them invaluable for studies that require functionally intact proteins. mdpi.com Their utility stems from their amphipathic nature, possessing a polar glucose head and a nonpolar eleven-carbon alkyl tail, which allows them to create a microenvironment that mimics the native lipid bilayer. moleculardimensions.com
Historical Trajectory of Alkyl Glycoside Application in Membrane Protein Research
The application of alkyl glycosides in membrane protein research represents a significant advancement in the field. Early research often relied on harsher detergents that were effective at solubilizing proteins but frequently led to denaturation and loss of activity. The development and synthesis of alkyl glycosides, such as n-octyl-β-D-glucopyranoside (OG), in the late 1970s and early 1980s provided researchers with a new class of milder detergents. nih.govwikipedia.orgnih.gov These detergents proved to be particularly effective for the isolation and purification of functional membrane proteins. nih.govnih.gov The success of shorter-chain alkyl glucosides paved the way for the exploration of homologues with varying alkyl chain lengths, including n-Undecyl β-D-glucopyranoside, as researchers sought to fine-tune the detergent properties for specific membrane proteins and applications. glycon-biochem.eu
Significance in the Advancement of Membrane Protein Structural Biology and Functional Characterization
The ability to obtain high-resolution structures of membrane proteins is crucial for understanding their mechanisms of action and for structure-based drug design. n-Undecyl β-D-glucopyranoside and its chemical relatives have been instrumental in this endeavor. The choice of detergent is a critical parameter in the crystallization of membrane proteins, a notoriously challenging process. nih.govanatrace.com Mild detergents like alkyl glycosides are essential for forming stable and homogenous protein-detergent micelles that can pack into well-ordered crystals. nih.gov Furthermore, the properties of the detergent, such as micelle size, can significantly influence the outcome of structural studies using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. dojindo.com By providing a stable and soluble environment for membrane proteins, n-Undecyl β-D-glucopyranoside contributes significantly to the functional characterization and structural elucidation of these vital cellular components. wikipedia.orgglycon-biochem.eu
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDAPNVYSDTSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403453 | |
| Record name | Undecyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70005-86-6 | |
| Record name | Undecyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of N Undecyl β D Glucopyranoside
Chemical Structure and Synthesis
The systematic name for n-Undecyl β-D-glucopyranoside is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(undecyloxy)tetrahydro-2H-pyran-3,4,5-triol. Its synthesis generally involves the reaction of a protected glucose derivative with undecyl alcohol. Chemoenzymatic methods have also been developed for the synthesis of alkyl glycosides, offering high yields and stereoselectivity. clinisciences.com
Physicochemical Characteristics
The physicochemical properties of n-Undecyl β-D-glucopyranoside are crucial for its function in membrane protein research. These properties, particularly the critical micelle concentration (CMC) and aggregation number, determine its behavior in solution and its interaction with membrane proteins. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. Above the CMC, the detergent is effective at solubilizing membranes.
| Property | Value |
| Chemical Formula | C₁₇H₃₄O₆ |
| Molecular Weight | 334.45 g/mol |
| CAS Number | 70005-86-6 |
| Appearance | White powder |
| Critical Micelle Concentration (CMC) | Data not readily available |
| Aggregation Number | Data not readily available |
Note: Specific experimental values for the CMC and aggregation number of n-Undecyl β-D-glucopyranoside are not consistently reported in readily available literature. The properties of related alkyl glucosides are provided for comparison in the table below.
| Compound | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside (OG) | 8 | 292.37 | ~18-25 nih.govsigmaaldrich.comanatrace.comsigmaaldrich.com | ~27-100 anatrace.comsigmaaldrich.com |
| n-Nonyl-β-D-glucopyranoside (NG) | 9 | 306.40 | ~6.5 agscientific.com | ~133 agscientific.com |
| n-Decyl-β-D-glucopyranoside | 10 | 320.4 | ~2.2-2.3 nih.govagscientific.com | N/A |
| n-Dodecyl-β-D-glucopyranoside (DDG) | 12 | 348.47 | ~0.13-0.19 nih.govanatrace.com | N/A |
| n-Dodecyl-β-D-maltoside (DDM) | 12 | 510.6 | ~0.17 chemicalbook.com | ~98 chemicalbook.com |
Role in Membrane Protein Research and Structural Biology
Solubilization and Stabilization of Integral Membrane Proteins for In Vitro Studies
A primary application of n-Undecyl beta-D-glucopyranoside is the gentle yet effective extraction of integral membrane proteins from the lipid bilayer. sigmaaldrich.comcube-biotech.com A successful solubilization protocol yields a high quantity of stable protein-detergent complexes where the protein retains its native conformation and, ideally, its biological activity. sigmaaldrich.com
Like other amphipathic molecules, this compound monomers in an aqueous solution will self-assemble into non-covalent aggregates known as micelles once a specific concentration, the Critical Micelle Concentration (CMC), is exceeded. sigmaaldrich.comnih.gov In this arrangement, the hydrophobic undecyl tails form a core that is shielded from the water, while the polar beta-D-glucopyranoside headgroups form the micelle's outer surface, interacting with the surrounding aqueous environment. nih.gov
The process of solubilizing a membrane protein involves integrating it into these detergent micelles. The hydrophobic alkyl chains of the detergent replace the native lipid molecules, clustering around the protein's transmembrane domains. This creates a protein-detergent complex (PDC) where the protein's hydrophobic surfaces are shielded, rendering the entire complex soluble in aqueous buffer. sigmaaldrich.comyoutube.com The non-ionic nature of the glucose headgroup is crucial, as it generally preserves the native structure and function of the protein more effectively than charged detergents. nih.govmdpi.com
The properties of the resulting micelles are dictated by the detergent's molecular structure. While specific experimental data for this compound is scarce, its properties can be inferred by comparing them with those of its close chemical relatives. Generally, as the alkyl chain length increases in the glucoside series, the CMC decreases and the micelle size (aggregation number) increases.
Table 1: Comparative Properties of n-Alkyl-β-D-Glucopyranoside Detergents Data for this compound is estimated based on trends.
| Compound Name | Alkyl Chain | CMC (mM) | Aggregation Number | Micelle MW (kDa) |
| n-Octyl beta-D-glucopyranoside (OG) | C8 | 20-25 mdpi.cominterchim.fr | 27-100 agscientific.com | ~8-29 agscientific.com |
| n-Nonyl-beta-D-glucopyranoside (NG) | C9 | ~6.5 mdpi.comanatrace.com | ~133 anatrace.com | ~90 mdpi.com |
| n-Decyl-beta-D-maltopyranoside (DM) | C10 | ~1.8 mdpi.com | - | ~40 mdpi.com |
| This compound | C11 | Est. 1-2 | - | - |
There is no universal detergent that works for every membrane protein; therefore, solubilization is often an empirical process requiring screening of various detergents and conditions. nih.gov Optimization of a protocol using this compound involves carefully adjusting several parameters to maximize the yield of stable, active protein.
Key factors for optimization include:
Detergent Concentration: The concentration must be kept above the CMC to ensure the presence of micelles for solubilization. sigmaaldrich.comnih.gov However, excessively high concentrations can sometimes lead to protein denaturation or interfere with downstream applications.
Buffer Conditions: pH, ionic strength, and the presence of specific ions or co-factors can significantly impact both protein stability and detergent behavior.
Temperature: Temperature affects detergent solubility, CMC, and micelle structure, as well as the stability of the target protein. mdpi.com
Protein-to-Detergent Ratio: The optimal ratio is crucial for achieving monodisperse protein-detergent complexes, which is a prerequisite for many structural biology techniques.
The intermediate alkyl chain length of this compound positions it as a valuable candidate during such screening processes, potentially offering a balance of solubilizing power and gentleness that may be advantageous for specific protein families that are not optimally stabilized by shorter or longer chain detergents. mdpi.com
Applications in High-Resolution Structural Determination
Obtaining high-resolution three-dimensional structures of membrane proteins is a central goal of structural biology. This compound, like other mild non-ionic detergents, plays a critical role in preparing samples for the primary techniques used to achieve this: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.commdpi.com
X-ray crystallography of membrane proteins requires the growth of well-ordered, three-dimensional crystals. This is achieved by crystallizing the soluble protein-detergent complex. youtube.com The detergent's role is multifaceted:
It maintains the protein's solubility and native fold in the crystallization solution. medchemexpress.com
The detergent micelle surrounding the protein becomes an integral part of the crystal lattice, filling the space between the hydrophobic transmembrane surfaces of adjacent protein molecules. youtube.com
For successful crystallization, the protein-detergent complex must be highly pure and monodisperse (uniform in size and shape). The properties of the detergent, including the size and flexibility of its micelle, are critical. While specific structures solved using this compound are not prominently documented, related thioglycosylated detergents like n-octyl-beta-D-thioglucopyranoside have been shown to be effective in producing large, coherent two-dimensional arrays of membrane proteins suitable for structural analysis. nih.gov The principles governing the use of this compound in forming 3D crystals would be analogous.
Cryo-EM has revolutionized structural biology, particularly for large and complex macromolecules like membrane proteins that are often resistant to crystallization. thermofisher.comnih.gov The technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. nih.gov
In this context, this compound serves to create stable and soluble protein-detergent complexes in solution prior to freezing. nih.gov The quality of the cryo-EM sample is paramount, and the choice of detergent is a critical optimization step. nih.gov An ideal detergent will:
Maintain the protein in its native conformational state. thermofisher.com
Yield a homogeneous population of single particles (monodispersity).
Form micelles that are large enough to protect the protein but small enough to minimize background noise in the resulting images.
The ability to computationally separate different structural states from a single sample is a major advantage of cryo-EM, providing insights into the dynamic nature of membrane proteins. nih.gov The use of detergents like this compound is fundamental to preparing the high-quality samples needed for this powerful technique.
Solution-state NMR is a powerful method for determining the structure and studying the dynamics of proteins in a solution environment. nih.gov For membrane proteins, this requires a membrane-mimicking system, with detergent micelles being the most common choice. nih.govnih.gov
While detergents with very short alkyl chains like n-Octyl beta-D-glucopyranoside (OG) are often favored for their small micelle size, they can sometimes be less effective at stabilizing larger membrane proteins over the long duration of NMR experiments. nih.govmdpi.com this compound, with its intermediate chain length, could offer a compromise, potentially forming micelles that are more stabilizing than OG while remaining smaller than those formed by very long-chain detergents like n-Dodecyl-β-D-maltoside (DDM), thus making it a viable option for NMR studies of specific membrane proteins. mdpi.commdpi.com
Reconstitution of Membrane Proteins into Model Bilayers for Functional Analysis
To understand the function of a membrane protein, such as its ability to transport molecules across a membrane, it is essential to study it in an environment that mimics its native setting. nih.gov Reconstituting a purified membrane protein into a model lipid bilayer, such as a liposome (B1194612), creates a system called a proteoliposome. nih.govnih.gov This allows researchers to perform functional assays without the interference of other cellular components. nih.gov
The process of detergent-mediated reconstitution is a widely used strategy. nih.gov It typically involves the following steps:
Solubilization: The target membrane protein is first purified and kept soluble in a solution containing a specific detergent, like this compound. Separately, lipids of a defined composition are solubilized with the same detergent, forming lipid-detergent micelles.
Mixing: The detergent-solubilized protein is then mixed with the detergent-solubilized lipids. This creates a homogenous mixture of protein-lipid-detergent micelles.
Detergent Removal: The detergent is slowly removed from the mixture. This can be achieved through methods like dialysis, size-exclusion chromatography, or the addition of adsorbent beads. As the detergent concentration falls below its CMC, the lipids self-assemble into bilayer structures (liposomes), incorporating the membrane protein in the process. dojindo.com
The choice of detergent is critical for the success of reconstitution. A detergent like this compound, being non-ionic and non-denaturing, is well-suited for this process because it can be removed effectively while preserving the protein's folded, active state. novoprolabs.com This allows for the reliable functional analysis of reconstituted proteins, such as ATP-binding cassette (ABC) transporters, which are vital for transporting a wide variety of substrates across cell membranes. nih.govnih.gov By incorporating these transporters into proteoliposomes, their substrate specificity, transport kinetics, and energy requirements can be meticulously studied. nih.gov
Role in Mass Spectrometry of Intact Membrane Protein Complexes
Native mass spectrometry (MS) has become a powerful technique for studying the stoichiometry, assembly, and interactions of intact protein complexes. nih.govijs.si Applying this technique to membrane protein complexes is challenging due to their hydrophobic nature and the need to keep them soluble outside of a membrane environment. kcl.ac.uk This is where detergents like this compound play a crucial role.
For native MS analysis, a membrane protein complex is purified and solubilized in a solution containing a mild, non-ionic detergent. nih.govnih.gov This detergent-solubilized complex is then introduced into the mass spectrometer using a soft ionization technique like nano-electrospray ionization (nano-ESI). nih.gov The key functions of the detergent in this process are:
Maintaining Solubility and Structure: The detergent forms a micelle around the hydrophobic transmembrane domains of the protein complex, shielding them from the aqueous solution and preserving the complex's native fold and subunit interactions. nih.govkcl.ac.uk
Facilitating Gas-Phase Transfer: During nano-ESI, the protein-detergent micelle complex is transferred from solution into the gas phase. kcl.ac.uk
Enabling Detergent Removal: Inside the mass spectrometer, collisional activation (applying energy) is used to gently dissociate the detergent micelle from the protein complex. nih.govnih.gov This "stripping" of the detergent is essential to obtain a well-resolved mass spectrum of the protein complex itself, allowing for accurate mass determination. nih.gov
Non-ionic detergents with saccharide headgroups, including alkyl glucosides and maltosides, have been widely used for these studies. nih.govnih.gov The properties of this compound make it a suitable candidate for this application. Its uncharged nature prevents interference with the ionization process, and its relatively small micelle size (compared to some other detergents) can facilitate easier dissociation in the gas phase. The use of related detergents like n-Undecyl-β-D-maltopyranoside in native MS has demonstrated the utility of the C11 alkyl chain length for analyzing large and complex membrane protein assemblies, such as respiratory and photosynthetic complexes. nih.govkcl.ac.uk This allows researchers to probe the stoichiometry of subunits and even identify specifically bound native lipids or small molecules, providing critical insights into the structure and function of these vital cellular machines. nih.gov
Biophysical Characterization of N Undecyl β D Glucopyranoside Systems
Micellar Properties and Their Influence on Protein Stability in Research Models
The effectiveness of a detergent in stabilizing a membrane protein is intrinsically linked to its self-assembly into micelles. These aggregates provide a hydrophobic core that shields the transmembrane domains of the protein from the aqueous solvent, while the hydrophilic headgroups interact with the surrounding buffer. The characteristics of these micelles, such as their size, shape, and the concentration at which they form, are critical determinants of a detergent's suitability for a given membrane protein.
Table 1: Comparison of Critical Micelle Concentrations (CMC) for Various Detergents
| Detergent | Abbreviation | CMC (mM) |
| n-Octyl-β-D-glucopyranoside | OG | 18-20 nih.gov |
| n-Nonyl-β-D-glucopyranoside | NG | 6.5 nih.gov |
| n-Decyl-β-D-glucopyranoside | DG | 2.2 nih.gov |
| n-Dodecyl-β-D-maltopyranoside | DDM | 0.17 nih.gov |
| n-Undecyl-β-D-maltopyranoside | UDM | 0.59 mdpi.com |
The size and shape of detergent micelles are not uniform and depend on the specific detergent's molecular geometry, including the length of its alkyl chain and the size of its headgroup. d-nb.info For the n-alkyl-β-D-glucopyranoside series, small-angle X-ray scattering (SAXS) studies have shown that micelles are often ellipsoidal rather than spherical. nih.gov The minor axis of the elliptical core is constrained by the length of the alkyl chain. d-nb.info The aggregation number, which is the number of detergent monomers per micelle, also increases with the length of the alkyl chain. d-nb.info
When a membrane protein is incorporated into a micelle, it forms a protein-detergent complex (PDC). The size and shape of this complex are critical for the protein's stability and for subsequent structural studies. A "hydrophobic match" between the thickness of the micelle's hydrophobic core and the transmembrane region of the protein is thought to be important for maintaining the protein's native fold and function. d-nb.infonih.gov Mismatches can lead to protein denaturation or aggregation. The choice of detergent allows for the tuning of the detergent and lipid belt surrounding the protein, which is a key factor for successful crystallization. nih.gov For instance, n-Nonyl-β-D-glucopyranoside has been noted for its significant delipidating effects on protein-detergent-lipid complexes. nih.gov
Interactions with Lipids and Model Membrane Systems
To better understand the function of membrane proteins, it is often necessary to study them in an environment that more closely resembles the native cell membrane than a simple detergent micelle. Model membrane systems, such as lipid bilayers, bicelles, and nanodiscs, provide such environments. The interaction of n-Undecyl β-D-glucopyranoside with these systems is crucial for its application in membrane protein research.
The introduction of detergents into a lipid bilayer can cause significant perturbations. Studies using techniques like 2H- and 31P-NMR on n-alkyl-β-D-glucopyranosides have shown that these detergents insert into the lipid bilayer, leading to a selective disordering of the lipid acyl chains. nih.gov The headgroup region of the lipids remains largely unaffected, while the segments of the fatty acyl chains deeper within the bilayer experience a significant decrease in order. nih.gov This disordering is an entropy-driven process. nih.gov At sufficiently high concentrations, n-alkyl-β-D-glucopyranosides will disrupt the bilayer structure entirely, leading to the formation of mixed micelles. nih.gov The critical detergent-to-lipid molar ratio for the disruption of dipalmitoylphosphatidylcholine (DPPC) bilayers has been determined for various alkyl chain lengths, with longer chain detergents being better tolerated. nih.gov
Bicelles and nanodiscs are more sophisticated model membrane systems that offer a more native-like environment for membrane proteins compared to micelles. nih.gov Bicelles are discoidal structures typically formed from a mixture of long-chain and short-chain phospholipids. Nanodiscs are small patches of lipid bilayer encircled by a "belt" of amphipathic helical proteins, known as membrane scaffold proteins (MSPs). nih.govnih.gov
Detergents like n-Undecyl β-D-glucopyranoside play a crucial role in the self-assembly process of incorporating membrane proteins into these structures. The detergent is used to solubilize both the membrane protein and the lipids before the formation of the bicelle or nanodisc is induced, often by removing the detergent through methods like dialysis or adsorption with bio-beads. The controlled size and lipid composition of nanodiscs make them particularly valuable for biophysical studies. nih.gov
Advanced Calorimetric and Spectroscopic Studies of Detergent-Protein Interactions
A deeper understanding of the interactions between detergents and membrane proteins can be gained through advanced biophysical techniques such as calorimetry and spectroscopy. These methods provide quantitative data on the thermodynamics and structural consequences of these interactions.
Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful tools for investigating the energetics of protein-detergent binding. d-nb.info ITC can directly measure the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of the protein in the presence of the detergent. d-nb.info These techniques can reveal how detergents like n-Undecyl β-D-glucopyranoside affect the folding and stability of membrane proteins.
Spectroscopic techniques, such as fluorescence correlation spectroscopy (FCS), can be used to study the dynamics and diffusion of membrane proteins within nanodiscs. nih.gov By labeling the protein with a fluorescent probe, FCS can measure the diffusion time of the protein-nanodisc complex, providing insights into its size and homogeneity. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, can provide high-resolution structural information about membrane proteins reconstituted in bicelles or nanodiscs. The choice of detergent is critical for obtaining high-quality NMR spectra.
Applications in Biochemical and Enzymatic Assay Development
Utilization in Cell-Free Protein Synthesis Systems
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production of proteins, including those that are challenging to express in living cells, such as integral membrane proteins. A major hurdle in the cell-free synthesis of membrane proteins is preventing their aggregation and ensuring proper folding.
Non-ionic detergents like n-Undecyl beta-D-glucopyranoside are added directly to the CFPS reaction mixture to provide a hydrophobic environment that mimics the cell membrane. As the membrane protein is synthesized by the ribosomal machinery, the detergent molecules self-assemble around its hydrophobic transmembrane segments, preventing aggregation and facilitating correct folding. This approach allows for the production of soluble and functional membrane proteins that can be used directly in downstream functional or structural analyses. The choice of detergent is critical, and alkyl glucosides are often favored for their mild, non-denaturing properties.
Role in Reconstituted Enzyme Activity Assays
To study the enzymatic activity of a membrane-bound protein in isolation, it must first be extracted from its native membrane and then re-inserted, or reconstituted, into an artificial lipid bilayer that mimics its natural environment. This process heavily relies on the use of detergents.
This compound is first used to solubilize the membrane, breaking up the lipid bilayer and forming mixed micelles containing lipids, protein, and detergent. The purified protein, now in a detergent-solubilized state, is then mixed with pre-formed liposomes. The subsequent removal of the detergent, often through methods like dialysis or the use of adsorbent beads, triggers the spontaneous insertion of the enzyme into the liposome (B1194612) bilayer, forming a proteoliposome.
The activity of the reconstituted enzyme can then be measured. For instance, studies on the membrane enzyme cytochrome c oxidase have shown that its activity is highly dependent on the detergent used for solubilization and reconstitution. Alkyl glycoside detergents have been found to be particularly effective in preserving the enzyme's activity, often yielding higher activity levels compared to other detergents. nih.govresearchgate.net This is attributed to their ability to maintain the protein's native oligomeric state and conformation. nih.gov
Table 1: Comparison of Detergent Effects on Cytochrome c Oxidase Activity. This table presents representative findings on how different detergents, including the alkyl glycoside family to which this compound belongs, affect the enzymatic activity of reconstituted cytochrome c oxidase. Data is generalized from findings reported in the literature. nih.govresearchgate.net
Facilitation of Ligand Binding and Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for quantifying the binding affinity and thermodynamics of interactions between membrane proteins and their ligands, such as drugs or signaling molecules. A prerequisite for these solution-based techniques is a stable, soluble, and functional protein sample.
For membrane protein targets, this is achieved by solubilizing the protein in detergent micelles. This compound provides a stable and homogeneous micellar environment that maintains the protein's native conformation, which is essential for accurate binding studies. nih.govacs.org
In Surface Plasmon Resonance (SPR) , a membrane protein can be captured on a sensor chip surface while still embedded in detergent micelles. The ligand is then flowed over the surface, and the binding interaction is measured in real-time. The use of a mild detergent like this compound is crucial to ensure the protein remains stable and active throughout the experiment. nih.gov
In Isothermal Titration Calorimetry (ITC) , the heat released or absorbed during the binding of a ligand to a protein is measured directly. This requires a solution of purified, solubilized membrane protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). rug.nl The quality of ITC data for a membrane protein is highly dependent on the choice of detergent, which must not interfere with the binding event or denature the protein.
Table 2: Key Thermodynamic Parameters Determined by ITC. This table outlines the crucial data obtained from an Isothermal Titration Calorimetry experiment when studying the interaction of a ligand with a membrane protein solubilized in a detergent like this compound. rug.nl
Application in Liposome-Based Assays for Membrane Transport Studies
Investigating the function of membrane transport proteins requires a system that separates two aqueous compartments, mimicking the intracellular and extracellular environments. Proteoliposomes—liposomes with embedded transport proteins—are the primary tool for such in-vitro transport assays. nih.govjove.com
The creation of functional proteoliposomes is a detergent-mediated process. nih.gov The procedure typically involves the following steps:
Liposome Destabilization: Pre-formed liposomes are treated with a detergent like this compound. At concentrations below the critical micelle concentration (CMC), the detergent inserts into the lipid bilayer, making it permeable and receptive to protein insertion. nih.gov
Protein Insertion: The purified, detergent-solubilized transporter protein is added to the destabilized liposomes.
Detergent Removal: The detergent is slowly removed from the mixture. This can be done by dialysis, size-exclusion chromatography, or by adding adsorbent polystyrene beads (e.g., Bio-Beads). nih.govnih.gov As the detergent concentration drops, the liposome bilayer reforms, incorporating the transport protein.
The resulting proteoliposomes can be loaded with specific substrates (e.g., via freeze-thaw cycles), and their transport across the membrane can be measured over time, often using radio-labeled substrates. The choice of detergent is critical; it must be effective at mediating reconstitution but also easily removable to ensure the final proteoliposomes are well-sealed and that residual detergent does not interfere with the transporter's activity. Alkyl glucosides are often chosen for their high CMC values, which facilitates their removal by dialysis.
Molecular Dynamics Simulations of Detergent-Protein-Lipid Systems
While direct and extensive molecular dynamics (MD) simulation studies specifically featuring this compound are not widely available in the public domain, the principles of such investigations can be understood from studies on homologous alkyl glycosides like n-octyl-beta-D-glucopyranoside. nih.govresearchgate.net These simulations are instrumental in characterizing the structural behavior of detergent aggregates and their impact on membrane proteins and lipid bilayers.
Typically, all-atom MD simulations are performed in an explicit solvent environment to model the behavior of the detergent molecules, often starting from an initial aggregated state. nih.gov Key parameters analyzed in these simulations include the shape and size of the detergent micelles, the accessible surface area, and the hydration of the micelle surface. For instance, simulations of n-octyl-beta-D-glucopyranoside have shown that micelles are more likely to adopt a non-spherical, prolate ellipsoid shape. nih.gov The radial distribution functions computed from these simulations can reveal how different parts of the detergent molecule, such as the hydroxyl and acetal (B89532) oxygens of the glucose headgroup, interact with surrounding water molecules, indicating effective hydration of the micelle surface. nih.gov
When introduced into a system containing a lipid bilayer and a membrane protein, these simulations can elucidate how the detergent partitions into the membrane and affects its properties. Studies on related alkyl glycosides have shown that their insertion can lead to a selective disordering of the lipid acyl chains, particularly in the region beyond the end of the detergent's alkyl chain, while the headgroup region of the lipids remains more stable. nih.gov This perturbation of the lipid environment is a critical factor in the detergent's ability to solubilize membrane proteins. The simulations can also track the conformational changes in the protein upon interaction with the detergent, providing insights into the mechanism of protein stabilization or denaturation.
In silico Modeling of n-Undecyl β-D-Glucopyranoside Interactions with Biomolecules
In silico modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, provides a powerful avenue to predict and analyze the interactions between n-undecyl β-D-glucopyranoside and various biomolecules. Although specific in silico studies focused solely on n-undecyl β-D-glucopyranoside are limited, the general principles are well-established from research on other β-D-glucopyranoside derivatives. ucy.ac.cynih.gov
These computational approaches are crucial for understanding the structure-activity relationships that govern the efficacy of alkyl glycosides in various applications, from their use as detergents in structural biology to their potential as bioactive molecules.
Theoretical Frameworks for Alkyl Glycoside-Biomolecule Assembly and Stability
The self-assembly of alkyl glycosides like this compound into micelles and their role in the assembly and stabilization of biomolecular complexes are governed by fundamental thermodynamic and physicochemical principles. Theoretical frameworks, often complemented by experimental data, help to explain these phenomena.
The process of micellization is driven by the hydrophobic effect. The hydrophobic alkyl tails of the detergent molecules seek to minimize their contact with water, leading to their aggregation into micelles where the hydrophilic glucose headgroups are exposed to the aqueous environment. The critical micelle concentration (CMC) is a key parameter that is influenced by factors such as the alkyl chain length and the nature of the headgroup.
The interaction of these detergents with lipid bilayers can be understood through concepts like the detergent-induced disordering of lipid chains. The insertion of detergent molecules into a lipid membrane leads to an increase in the entropy of the system, which is a major driving force for this process. nih.gov Theoretical models can relate the extent of this disorder to the concentration of the detergent and its molecular properties.
Furthermore, the stability of protein-detergent complexes is a crucial aspect, particularly in the context of membrane protein structural biology. The detergent forms a micelle-like belt around the hydrophobic transmembrane domain of the protein, shielding it from the aqueous solvent. The stability of this complex depends on a delicate balance of protein-detergent, detergent-detergent, and protein-protein interactions. Theoretical considerations can help in selecting the appropriate detergent with the optimal alkyl chain length and headgroup to maintain the native structure and function of the protein.
Conclusion
n-Undecyl β-D-glucopyranoside is a valuable non-ionic detergent in the toolkit of biochemists and biophysicists studying membrane proteins. Its amphipathic nature allows for the gentle extraction and solubilization of these challenging proteins while often preserving their native structure and function. Its utility in a range of downstream applications, from purification to structural elucidation by crystallography, NMR, and mass spectrometry, underscores its importance in advancing our understanding of these critical cellular components. While the selection of the ideal detergent remains a protein-specific challenge, the unique properties of n-Undecyl β-D-glucopyranoside and the broader class of alkyl glycosides continue to facilitate groundbreaking discoveries in membrane protein science.
Advanced Synthetic Methodologies and Derivatization of n-Undecyl beta-D-glucopyranoside for Research Applications
The non-ionic detergent this compound is a critical tool in membrane biochemistry and structural biology. Its utility is significantly enhanced by sophisticated synthetic and derivatization techniques that allow for the production of high-purity material, isotopically labeled variants for advanced spectroscopic analysis, and functionalized analogs to probe biological mechanisms. This article details the advanced methodologies employed in the laboratory to prepare and modify this essential chemical compound for specialized research applications.
Emerging Methodologies and Future Directions in N Undecyl β D Glucopyranoside Research
Novel Applications in Advanced Sample Preparation Techniques for Structural Biology
The non-ionic detergent n-Undecyl β-D-glucopyranoside continues to be a valuable tool in the structural biologist's arsenal, particularly in the challenging field of membrane protein structural determination. Its utility is being explored and expanded in cutting-edge sample preparation techniques for methods like single-particle cryo-electron microscopy (cryo-EM) and microfluidics-based protein crystallization.
In the realm of cryo-EM , a technique that has revolutionized structural biology, the quality of the vitrified sample is paramount. nih.govresearchgate.netpreprints.org The choice of detergent for extracting and stabilizing membrane proteins is a critical parameter influencing the final resolution of the structure. researchgate.net While detergents like n-dodecyl-β-D-maltoside (DDM) have been historically dominant, the family of alkyl maltosides, which includes n-Undecyl β-D-glucopyranoside's maltoside cousin, n-undecyl-β-D-maltopyranoside (UDM), remains highly relevant. nih.govpreprints.orgencyclopedia.pub The principle behind their use is to create a stable protein-detergent complex (PDC) that mimics the native lipid bilayer, thus preserving the protein's structural integrity in a soluble form. nih.gov The precise length of the alkyl chain and the nature of the polar headgroup can significantly impact the stability and behavior of the PDC. mdpi.com Ongoing research focuses on screening a wider variety of detergents, including different alkyl glucosides and maltosides, to optimize particle distribution in the vitreous ice and overcome issues like preferred orientation, which can hinder high-resolution structure determination. nih.gov
Microfluidics has emerged as a powerful technology for protein crystallization, offering the advantages of high-throughput screening and significantly reduced sample consumption. nih.govnih.gov Systems like the Microcapillary Protein Crystallization System (MPCS) utilize nanoliter-volume plugs to create concentration gradients, facilitating the optimization of crystallization conditions. nih.gov The success of these systems relies on the precise control of protein and precipitant concentrations. nih.gov For membrane proteins, the inclusion of detergents like n-Undecyl β-D-glucopyranoside in the protein solution is essential. The detergent's role is to maintain the protein's solubility and stability throughout the crystallization process. The compatibility of n-Undecyl β-D-glucopyranoside with the hydrophobic surfaces of microfluidic channels and its influence on the phase behavior of the protein-precipitant mixture are key areas of investigation. The ability to decouple the nucleation and growth phases of crystallization within a microfluidic device allows for a more rational approach to obtaining large, well-diffracting crystals, a process where the choice of detergent is a critical variable. nih.govresearchgate.net
Development of Modified Alkyl Glycosides for Enhanced Research Utility
The foundational structure of n-Undecyl β-D-glucopyranoside provides a versatile scaffold for the development of novel, modified alkyl glycosides with enhanced properties for specific research applications. These modifications aim to improve upon the characteristics of existing detergents, such as their solubilization efficiency, stability conferred to membrane proteins, and compatibility with various biophysical techniques.
One avenue of development involves the synthesis of functionalized undecyl glucoside derivatives . This can include the introduction of different functional groups onto the alkyl chain or the glucose headgroup. For example, the synthesis of C-aryl glucosides has been explored in the context of developing inhibitors for specific biological targets. researchgate.net While not directly for detergent applications, these synthetic methodologies could be adapted to create novel detergents. Another approach is the enzymatic synthesis of alkyl glucosides, which offers a method for the selective production of specific anomers (α or β). nih.gov This enzymatic approach could potentially be used to synthesize novel undecyl glucoside derivatives with tailored properties. The development of new synthetic methods for glycosides, including those based on indoxyl derivatives, further expands the toolbox for creating novel detergent structures. google.com
Furthermore, research into n-Undecyl β-D-glucopyranoside analogs with improved detergent properties is an active area. This includes the creation of "designer detergents" through combinatorial synthesis, where different hydrophilic head groups and lipophilic tails are combined to generate libraries of novel detergents. nih.gov This approach allows for the systematic exploration of how modifications to the detergent structure affect its properties. For instance, creating hybrid detergents by combining features of different successful detergents has shown promise in improving the stabilization of membrane proteins. nih.gov The goal is to develop detergents that are not only effective at solubilizing and stabilizing membrane proteins but are also more "gentle," preserving the native structure and function of the protein to a greater extent. The development of N-glucopyranosylamine-derived molecules also presents another class of compounds that could be explored for their detergent properties. researchgate.net
Integration with Multi-Modal Biophysical Platforms for Comprehensive Biomolecular Characterization
A key trend in modern biophysics is the integration of multiple techniques to gain a more complete understanding of biomolecular systems. n-Undecyl β-D-glucopyranoside plays a crucial role in enabling the study of membrane proteins across these multi-modal platforms, which combine methods like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The characterization of membrane proteins often begins with techniques like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to assess the monodispersity and stability of the protein-detergent complex (PDC). nih.gov Dynamic light scattering (DLS) is another valuable tool for determining the hydrodynamic radius of PDCs and identifying the presence of empty detergent micelles. nih.govbiorxiv.org These initial characterization steps are critical for ensuring the quality of the sample before proceeding to more advanced biophysical measurements.
For studying the interactions and conformational changes of membrane proteins, a combination of techniques is often employed. For example, after solubilizing and purifying a membrane protein in a detergent like n-octyl-β-D-glucopyranoside (a shorter-chain analog of n-Undecyl β-D-glucopyranoside), its hydrodynamic properties can be characterized using analytical ultracentrifugation and photon correlation spectroscopy. researchgate.net Mass spectrometry is increasingly being used to study intact membrane protein complexes, where the protein is transferred into the gas phase while still encapsulated in a detergent micelle. kcl.ac.uk This requires careful optimization of the buffer and detergent conditions.
The development of ultrasensitive detection methods, such as those using superchiral electromagnetic fields, offers new possibilities for probing the structure of biomolecules, including proteins with high β-sheet content. nih.gov The ability to characterize picogram quantities of adsorbed molecules opens the door to new types of assays. The integration of these various biophysical methods, all of which can be made compatible with the use of detergents like n-Undecyl β-D-glucopyranoside, provides a powerful and comprehensive approach to understanding the structure, function, and dynamics of challenging biomolecular systems.
Q & A
Basic Research Questions
Q. What is the role of n-undecyl beta-D-glucopyranoside in membrane protein solubilization, and how does its alkyl chain length influence efficacy?
- Methodological Insight : this compound, a nonionic surfactant, disrupts hydrophobic interactions in lipid bilayers, enabling the extraction of integral membrane proteins. Its undecyl chain (C11) balances hydrophobic anchoring and mild detergent properties, reducing protein denaturation. For optimal solubilization, use concentrations above its critical micelle concentration (CMC), typically determined via fluorescence or surface tension assays. Compare with shorter-chain analogs (e.g., n-octyl or n-nonyl derivatives) to assess trade-offs between solubilization efficiency and protein stability .
Q. How is this compound utilized in liposome preparation for drug delivery studies?
- Experimental Design : The detergent is used to reconstitute membrane proteins into liposomes. A dialysis method is recommended:
Mix lipid-detergent-protein complexes at a molar ratio of 10:1 (lipid:detergent).
Dialyze against a buffer to gradually remove the detergent, allowing lipid bilayer reformation.
Validate liposome integrity using dynamic light scattering (DLS) and cryo-EM. Note that longer alkyl chains (e.g., C11) enhance membrane stability but may slow detergent removal .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when this compound exhibits variable stability in enzyme assays?
- Data Contradiction Analysis : Variability may arise from batch-dependent purity or residual solvents.
- Troubleshooting Steps :
Characterize detergent purity via HPLC or LC-MS.
Pre-treat with activated charcoal to remove hydrophobic contaminants.
Use circular dichroism (CD) spectroscopy to confirm protein folding post-solubilization.
Reference studies on n-nonyl derivatives, where impurities >2% disrupted β-glucosidase activity .
Q. What strategies optimize this compound concentrations for cryo-EM studies without compromising protein function?
- Advanced Methodology :
- Conduct a detergent titration (0.01–1% w/v) during grid preparation.
- Use plunge-freezing with graphene oxide grids to reduce detergent interference.
- Validate protein activity using functional assays (e.g., ligand binding or ATPase activity).
Studies on octyl derivatives suggest that sub-CMC concentrations preserve protein dynamics while preventing aggregation .
Q. Can this compound serve as a substrate analog for glycosidase inhibition studies?
- Innovative Application : While primarily a detergent, its glycosidic bond can be exploited.
- Synthesize a fluorogenic derivative (e.g., 4-nitrophenyl or 2-naphthyl analogs) to monitor enzymatic hydrolysis.
- Compare kinetic parameters (Km, Vmax) with natural substrates to assess competitive inhibition.
Similar approaches with 4-nitrophenyl glucopyranosides revealed β-glucosidase substrate specificity .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in aqueous buffers?
- Solution :
Pre-dissolve in a minimal volume of DMSO (≤1% v/v) before aqueous dilution.
Use sonication or heating (≤40°C) to enhance solubility.
Employ co-surfactants (e.g., CHAPS) to stabilize micelles.
Note that organic solvents may interfere with fluorescence-based assays .
Q. What analytical techniques validate detergent removal post-protein purification?
- Quality Control :
- Size-Exclusion Chromatography (SEC) : Detect detergent micelles (retention time < protein peak).
- NMR or Mass Spectrometry : Identify residual detergent molecules.
- Critical Micelle Concentration (CMC) Assays : Use pyrene fluorescence to confirm detergent levels below CMC .
Comparative and Structural Studies
Q. How does this compound compare to maltoside detergents (e.g., DDM) in stabilizing G-protein-coupled receptors (GPCRs)?
- Structural Insights :
- n-Undecyl’s glucose headgroup offers hydrogen-bonding interactions, stabilizing extracellular domains.
- Maltosides (e.g., DDM) provide larger headgroups, better suited for multi-helix proteins.
- Benchmark thermal stability via differential scanning fluorimetry (DSF).
Studies on n-nonyl glucopyranoside showed superior stability for small transmembrane proteins vs. DDM .
Future Directions
Q. Can this compound be functionalized for targeted drug delivery systems?
- Research Proposal :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
